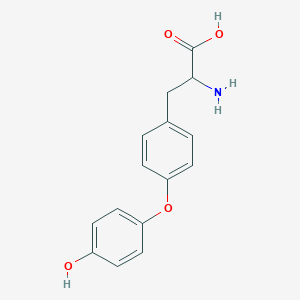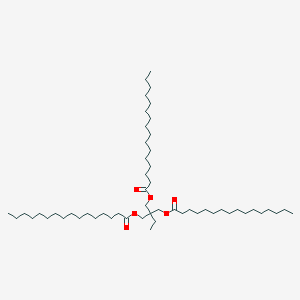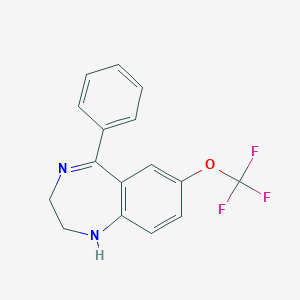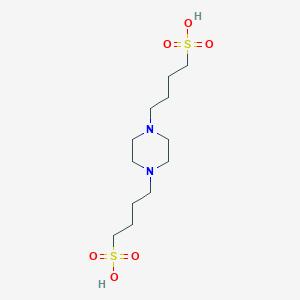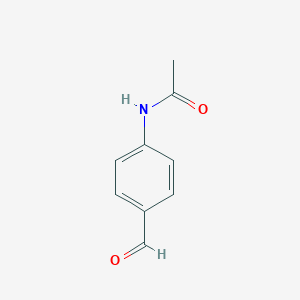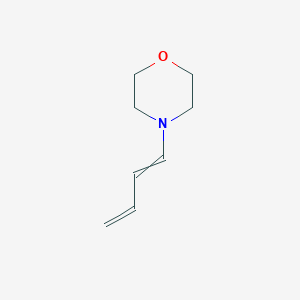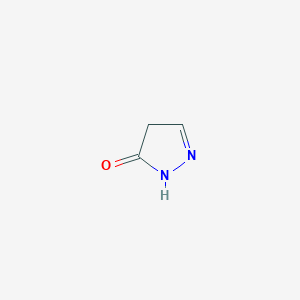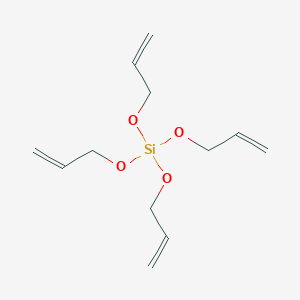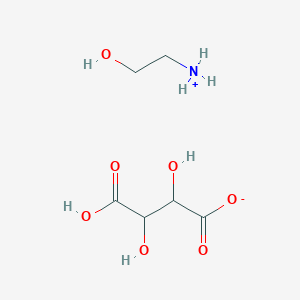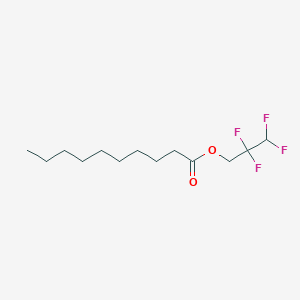
3-Aminopropyltrimethylsilane
説明
3-Aminopropyltrimethylsilane (APTMS) is a silicon compound with the molecular formula C6H17NSi . It is widely used in chemistry for the synthesis of materials and has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
Synthesis Analysis
APTMS is one of the most important silicon compounds in chemistry for the synthesis of materials. It has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . APTMS is also used as a catalyst to catalyze sol–gel silica polymerization .Molecular Structure Analysis
The molecular weight of APTMS is 131.29 g/mol . The IUPAC name is 3-trimethylsilylpropan-1-amine . The InChI is 1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 . The canonical SMILES is CSi©CCCN .Chemical Reactions Analysis
APTMS is used in the silanization reaction with silanol-terminated silicon surfaces . The terminal amine functionalities of APTMS are sufficiently exposed to the gas or liquid phase for further modifications .Physical And Chemical Properties Analysis
APTMS has a molecular weight of 131.29 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The rotatable bond count is 3 . The exact mass is 131.113026081 g/mol . The topological polar surface area is 26 Ų .科学的研究の応用
Molecularly Imprinted Polymers (MIPs)
- Scientific Field : Chemistry, Material Science .
- Summary of the Application : APTES is used as a catalyst in the preparation of silica-based molecularly imprinted polymers (MIPs). It is also used as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Methods of Application : APTES is used as the catalyst instead of the conventional basic catalysts in sol–gel silica polymerization. The preparation process, specificity, pH effect, binding capacity and affinity of the MIP were studied in detail .
- Results or Outcomes : The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts. The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Chemical Modification of Metal Oxide Nanoparticle (MONP) Surfaces
- Scientific Field : Chemistry, Nanotechnology .
- Summary of the Application : APTES is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
- Methods of Application : The introduction of amine (NH2) groups via APTES enhances the dispersibility and anti-bacterial property of MONPs .
- Results or Outcomes : The modification of MONP surfaces with APTES improves their dispersibility and imparts anti-bacterial properties .
Preparation of Silica-Based Molecularly Imprinted Polymers (MIPs)
- Scientific Field : Chemistry, Material Science .
- Summary of the Application : APTES is used as a catalyst in the preparation of silica-based molecularly imprinted polymers (MIPs). It is also used as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Methods of Application : APTES is used as the catalyst instead of the conventional basic catalysts in sol–gel silica polymerization. The preparation process, specificity, pH effect, binding capacity and affinity of the MIP were studied in detail .
- Results or Outcomes : The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts. The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Surface Modification of Metal Oxide Nanoparticles
- Scientific Field : Chemistry, Nanotechnology .
- Summary of the Application : APTES is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
- Methods of Application : The introduction of amine (NH2) groups via APTES enhances the dispersibility and anti-bacterial property of MONPs .
- Results or Outcomes : The modification of MONP surfaces with APTES improves their dispersibility and imparts anti-bacterial properties .
Electrochemical Sensors
- Scientific Field : Chemistry, Electrochemistry .
- Summary of the Application : APTES-modified metal oxide nanoparticles (MONPs) have direct applications in electrochemical sensors .
- Methods of Application : The introduction of amine (NH2) groups via APTES enhances the dispersibility of MONPs, which can improve the sensitivity and selectivity of electrochemical sensors .
- Results or Outcomes : The modification of MONP surfaces with APTES improves their performance in electrochemical sensors .
Catalysts
- Scientific Field : Chemistry, Catalysis .
- Summary of the Application : APTES-modified MONPs are used as catalysts .
- Methods of Application : The introduction of amine (NH2) groups via APTES provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to catalyst immobilization .
- Results or Outcomes : The modification of MONP surfaces with APTES improves their performance in catalytic applications .
Safety And Hazards
将来の方向性
APTMS is widely used to supply amino groups for further modifications on various materials . It is less studied as a catalyst to catalyze sol–gel silica polymerization . The strategy could be extended not only to prepare highly specific MIPs for other small phosphoric molecules, but also for biomolecules e.g. phosphorylated peptides or proteins .
特性
IUPAC Name |
3-trimethylsilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRLCKFENIXNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171198 | |
| Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyltrimethylsilane | |
CAS RN |
18187-14-9 | |
| Record name | 3-Aminopropyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18187-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, 3-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopropyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)

